Propan-2-yl 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with multiple methoxy groups and an isopropyl ester.
Preparation Methods
The synthesis of Propan-2-yl 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the methoxy groups and the isopropyl ester. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitutions and esterification.
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Propan-2-yl 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive quinoline compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can interact with enzymes and receptors, modulating their activity. The methoxy groups and isopropyl ester can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar compounds to Propan-2-yl 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other quinoline derivatives with different substituents. These compounds can have varying biological activities and properties, making them useful for different applications. The unique combination of methoxy groups and isopropyl ester in this compound may confer specific advantages in terms of binding affinity and selectivity.
Some similar compounds include:
- 2,5-Dimethoxy-4-methylamphetamine (DOM)
- 2,5-Dimethoxy-4-ethylamphetamine (DOET)
- 3,4,5-Trimethoxyphenylethylamine (mescaline)
These compounds share structural similarities but differ in their specific substituents and biological activities.
Properties
Molecular Formula |
C30H35NO7 |
---|---|
Molecular Weight |
521.6g/mol |
IUPAC Name |
propan-2-yl 4-(2,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H35NO7/c1-16(2)38-30(33)27-17(3)31-22-12-19(18-8-10-25(36-6)26(14-18)37-7)13-23(32)29(22)28(27)21-15-20(34-4)9-11-24(21)35-5/h8-11,14-16,19,28,31H,12-13H2,1-7H3 |
InChI Key |
DZAIEBWDPSUVHC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C=CC(=C4)OC)OC)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C=CC(=C4)OC)OC)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.